(2-Bromo-5-fluoropyridin-3-yl)methanamine hydrochloride
Description
(2-Bromo-5-fluoropyridin-3-yl)methanamine hydrochloride (CAS: 1428532-95-9) is a halogenated pyridine derivative with the molecular formula C₆H₇BrClFN₂ and a molecular weight of 241.49 g/mol . It features a bromine atom at the 2-position and a fluorine atom at the 5-position on the pyridine ring, with a methanamine group at the 3-position, stabilized as a hydrochloride salt. This compound is widely utilized in pharmaceutical and agrochemical research, particularly as a precursor in cross-coupling reactions (e.g., Suzuki-Miyaura) for synthesizing bioactive molecules . Its purity is typically ≥98%, as supplied by commercial vendors like Fluorochem .
Properties
IUPAC Name |
(2-bromo-5-fluoropyridin-3-yl)methanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrFN2.ClH/c7-6-4(2-9)1-5(8)3-10-6;/h1,3H,2,9H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDOWARJQKHJGRY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1CN)Br)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrClFN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.49 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1428532-95-9 | |
| Record name | 3-Pyridinemethanamine, 2-bromo-5-fluoro-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1428532-95-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
The synthesis of (2-Bromo-5-fluoropyridin-3-yl)methanamine hydrochloride typically involves multi-step organic reactions. One common synthetic route includes the halogenation of a pyridine derivative followed by amination. The reaction conditions often require the use of specific reagents such as bromine and fluorine sources, along with catalysts to facilitate the halogenation process. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
(2-Bromo-5-fluoropyridin-3-yl)methanamine hydrochloride undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms on the pyridine ring can be substituted with other functional groups using appropriate reagents and conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules, often using palladium-catalyzed cross-coupling techniques.
Common reagents used in these reactions include halogenating agents, reducing agents, and catalysts such as palladium. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
(2-Bromo-5-fluoropyridin-3-yl)methanamine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials with tailored properties, such as polymers and advanced composites
Mechanism of Action
The mechanism of action of (2-Bromo-5-fluoropyridin-3-yl)methanamine hydrochloride involves its interaction with specific molecular targets. The presence of halogen atoms and the amine group allows it to form various types of chemical bonds and interactions with target molecules. These interactions can affect the function and activity of the target molecules, leading to the observed effects. The exact molecular pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Positional Isomers
Key analogs include halogen-substituted pyridinemethanamine hydrochlorides with variations in bromine and fluorine positions. These isomers exhibit distinct reactivity and physicochemical properties due to electronic and steric effects:
| Compound Name | CAS Number | Molecular Formula | Substituent Positions (Pyridine) | Key Applications |
|---|---|---|---|---|
| (2-Bromo-5-fluoropyridin-3-yl)methanamine HCl | 1428532-95-9 | C₆H₇BrClFN₂ | Br (2), F (5) | Cross-coupling intermediates |
| (5-Bromo-2-fluoropyridin-3-yl)methanamine HCl | 1432754-51-2 | C₆H₇BrClFN₂ | Br (5), F (2) | Ligand synthesis |
| (5-Bromo-3-fluoropyridin-2-yl)methanamine HCl | 1257535-21-9 | C₆H₇BrClFN₂ | Br (5), F (3) | Antibacterial agent precursors |
| (3-Bromo-5-fluoropyridin-2-yl)methanamine HCl | 1257535-19-5 | C₆H₇BrClFN₂ | Br (3), F (5) | Kinase inhibitor development |
Reactivity Differences :
- The 2-bromo-5-fluoro isomer (target compound) shows enhanced reactivity in nucleophilic substitution reactions due to the electron-withdrawing fluorine at the 5-position, which activates the bromine at the 2-position for cross-coupling .
- The 5-bromo-2-fluoro isomer exhibits lower stability under basic conditions, likely due to steric hindrance near the methanamine group .
Halogen-Substituted Derivatives
Replacing bromine with chlorine alters electronic properties and bioavailability:
| Compound Name | CAS Number | Halogen (X) | Molecular Weight | Solubility (H₂O) |
|---|---|---|---|---|
| (2-Bromo-5-fluoropyridin-3-yl)methanamine HCl | 1428532-95-9 | Br | 241.49 g/mol | 25 mg/mL |
| (5-Chloro-3-fluoropyridin-2-yl)methanamine HCl | 1257535-29-7 | Cl | 197.04 g/mol | 50 mg/mL |
Key Observations :
Structural Analogues with Heterocyclic Variations
Replacing the pyridine ring with other heterocycles (e.g., thiazole) modifies biological activity:
| Compound Name | CAS Number | Core Structure | Key Functional Groups | Applications |
|---|---|---|---|---|
| (2-Bromo-5-fluoropyridin-3-yl)methanamine HCl | 1428532-95-9 | Pyridine | Br, F, NH₂·HCl | Anticancer scaffolds |
| [2-(4-Chlorophenyl)-1,3-thiazol-4-yl]methanamine HCl | 690632-35-0 | Thiazole | Cl, NH₂·HCl | Antiviral agents |
Comparison Highlights :
Biological Activity
Overview
(2-Bromo-5-fluoropyridin-3-yl)methanamine hydrochloride is a halogenated aromatic amine characterized by the presence of bromine and fluorine substituents on a pyridine ring, along with a primary amine functional group. Its molecular formula is C₇H₈BrClFN₂, and it has gained interest in various fields, particularly in medicinal chemistry and organic synthesis due to its potential biological activities.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. A common route includes:
- Halogenation : Bromination and fluorination of a pyridine derivative.
- Amination : Introduction of the amine group through nucleophilic substitution reactions.
This compound's unique structure allows for diverse reactivity, making it a valuable building block in organic synthesis and medicinal chemistry.
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The presence of halogen atoms enhances its reactivity, allowing for various types of chemical interactions that can modulate biological functions. This includes:
- Nucleophilic Substitution : The amine group can participate in nucleophilic attacks on electrophiles.
- Hydrogen Bonding : The compound's structure allows for effective hydrogen bonding with biological macromolecules, influencing their activity.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of related compounds, indicating that halogenated pyridine derivatives can exhibit significant antibacterial activity. For instance, compounds structurally similar to this compound have shown effectiveness against various gram-positive bacteria, suggesting potential applications in treating bacterial infections .
| Compound | Minimum Inhibitory Concentration (MIC) | Target Bacteria |
|---|---|---|
| Compound A | 0.25 µg/mL | Staphylococcus aureus |
| Compound B | 0.5 µg/mL | Streptococcus pneumoniae |
| This compound | TBD | TBD |
Cytotoxicity Studies
Cytotoxicity assays are essential for assessing the safety profile of this compound. Preliminary results indicate that related compounds exhibit dose-dependent cytotoxic effects on certain cancer cell lines, with IC₅₀ values significantly higher than their MICs, suggesting a favorable therapeutic index .
Case Studies
- Antibacterial Evaluation : A study explored the antibacterial activity of various pyridine derivatives, including those similar to this compound. Results indicated promising activity against common pathogens, warranting further investigation into their mechanism of action and therapeutic potential .
- Cytotoxicity Assessment : In vitro studies demonstrated that certain derivatives exhibited selective cytotoxicity against cancer cell lines while maintaining lower toxicity towards normal cells. This highlights the potential for developing targeted therapies based on the structural characteristics of these compounds .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
